5-Fluoro-8-quinolinol
Overview
Description
5-Fluoro-8-quinolinol is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74944. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal Properties
5-Fluoro-8-quinolinol has been explored for its antifungal properties. Studies have found that certain derivatives of 8-quinolinol, including this compound, show effectiveness against various fungal species. For example, research by Gershon, Clarke, and Gershon (2002) indicated no synergism between 5-fluoro- and 6-fluoro-8-quinolinols against fungi in a test system, highlighting the specific action of these compounds in antifungal applications (Gershon, Clarke, & Gershon, 2002).
Electroluminescent Properties
Research on this compound has also focused on its electroluminescent properties. Kappaun et al. (2006) synthesized luminescent organoboron complexes featuring substituted 8-quinolinolates, demonstrating their potential in electronic and electroluminescent applications (Kappaun et al., 2006).
Cancer Research
In the field of cancer research, this compound has been investigated for its potential as a cancer cell mitochondriotropic agent. Qin et al. (2020) synthesized cyclometalated iridium(III)-5-fluoro-8-quinolinol complexes, which showed high cytotoxicity against HeLa cells, indicating their potential in inhibiting tumor populations (Qin et al., 2020).
Fluorescence and Sensing ApplicationsThe compound has been studied for its fluorescent properties and potential in sensing applications. For instance, Ohshima et al. (
- designed a fluorescent probe for Zn2+ using 8-quinolinol derivatives, indicating the compound's utility in sensitive and efficient detection applications (Ohshima et al., 2010).
Liquid-Crystalline Phases and Film-Forming Properties
This compound has been used in the development of materials with unique properties like liquid-crystalline phases and film-forming abilities. Camerel et al. (2015) discussed the ionic self-assembly and red-phosphorescence properties of a charged platinum(II) 8-quinolinol complex, highlighting its potential in advanced material applications (Camerel et al., 2015).
Chemical Sensing and Analysis
The chemical sensing and analytical potential of this compound has also been explored. A study by He et al. (2011) on a quinolinol-containing conjugated polymer-based sensing platform for amino acids showed the usefulness of this compound in developing novel chemosensors (He et al., 2011).
Electroluminescence Device Performance
The influence of this compound on electroluminescence device performance has been investigated. Sapochak et al. (2001) related the chemical structure of methyl-substituted metal tris(8-quinolinolato) chelates to their photoluminescence, electroluminescence, and thermal properties, providing insights into how this compound can enhance device performance (Sapochak et al., 2001).
Conductive and Fluorescent Composite Materials
Li et al. (2006) explored the creation of conducting and fluorescent composite materials using 8-quinolinol derivatives. They developed a conducting poly-N-[5-(8-quinolinol)ylmethyl]aniline/nano-SiO2 composite, illustrating the versatile applications of this compound in developing new materials (Li et al., 2006).
Safety and Hazards
Future Directions
There is a growing interest in the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Compounds containing the 8-quinolinol moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
Mechanism of Action
Target of Action
5-Fluoroquinolin-8-ol, also known as 5-FLUORO-8-HYDROXYQUINOLINE or 5-Fluoro-8-quinolinol, is a member of the fluoroquinolone family . Fluoroquinolones are known to target bacterial DNA-gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition prevents the unwinding of the DNA, which is a crucial step in DNA replication . As a result, the bacterial cell cannot replicate its DNA, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by 5-Fluoroquinolin-8-ol is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound disrupts the unwinding of the DNA double helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating their DNA, leading to cell death .
Pharmacokinetics
It is known that fluoroquinolones, in general, have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine and feces . The compound is also known to be a CYP1A2 inhibitor .
Result of Action
The primary result of the action of 5-Fluoroquinolin-8-ol is the death of bacterial cells . By inhibiting DNA-gyrase, the compound prevents the bacteria from replicating their DNA . This leads to the inability of the bacteria to reproduce, resulting in a decrease in the bacterial population .
Action Environment
The action of 5-Fluoroquinolin-8-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other substances, such as metal ions, can interact with the compound and potentially affect its efficacy .
Biochemical Analysis
Biochemical Properties
5-Fluoro-8-quinolinol plays a significant role in biochemical reactions. It has been used as a ligand in the synthesis of cyclometalated iridium(III) complexes
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a component of cyclometalated iridium(III) complexes. These complexes have been found to induce apoptosis in HeLa cells, a type of cancer cell . They promote mitochondrial membrane depolarization and loss, triggering caspase-mediated mitochondrial dysfunction apoptosis pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in cyclometalated iridium(III) complexes. These complexes bind to various biomolecules, leading to changes in gene expression and potentially inhibiting or activating certain enzymes
Temporal Effects in Laboratory Settings
It is known that the compound is used in the synthesis of cyclometalated iridium(III) complexes, which have shown cytotoxic effects against HeLa cells
Properties
IUPAC Name |
5-fluoroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXLEKUJMPEQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276920 | |
Record name | 5-Fluoro-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818725 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
387-97-3 | |
Record name | 387-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-8-quinolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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